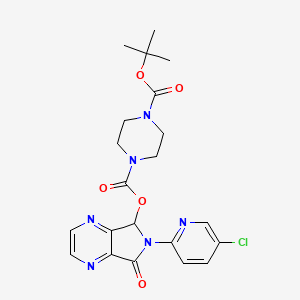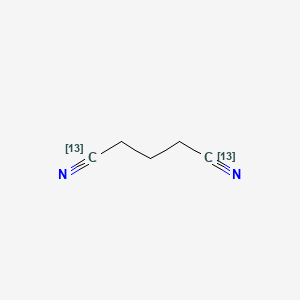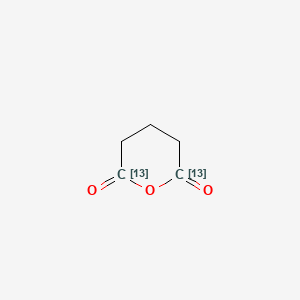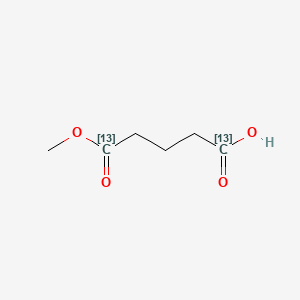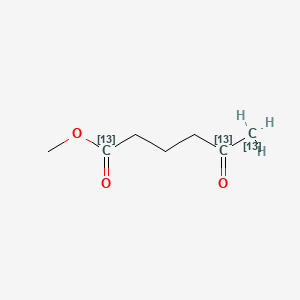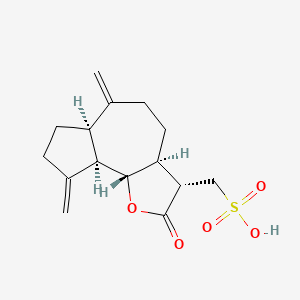
Sulfocostunolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfocostunolide A is a guaiane-type sesquiterpene lactone with an unusual sulfonic acid group . It was isolated from the roots of Saussurea lappa .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a formula of C15H20O5S and a molecular weight of 312.4 . Its chemical name is [(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid .Physical and Chemical Properties Analysis
This compound appears as an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiviral Applications : Sulfonamides have shown substantial antitumor activity both in vitro and in vivo. They act through mechanisms like carbonic anhydrase inhibition, cell cycle perturbation, disruption of microtubule assembly, and angiogenesis inhibition. Some sulfonamide derivatives are being evaluated in clinical trials for their effectiveness in treating different types of cancer. Additionally, sulfonamides have notable antiviral activity, with some being used as HIV protease inhibitors. They have also been investigated for their potential in treating drug-resistant viruses (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).
Sulfonamide Inhibitors : Recent studies have focused on the development of sulfonamide inhibitors targeting various biological processes, including those related to cancer, glaucoma, inflammation, and dandruff. These studies underscore the versatility of sulfonamides in drug development (Gulcin & Taslimi, 2018).
Environmental Impact and Health Concerns : The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, raising concerns about their impact on human health. Studies indicate that sulfonamides in the environment, mainly derived from agricultural activities, have the potential to affect microbial populations and pose a global health hazard (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sample Preparation Techniques and Detection Methods : Given the health hazards of sulfonamides in food and the environment, there has been an emphasis on developing sensitive and specific methods for their quantification. Recent trends in sample preparation techniques and detection methods for sulfonamides have been extensively reviewed (Dmitrienko, Kochuk, Apyari, Tolmacheva, & Zolotov, 2014).
Wirkmechanismus
Target of Action
Sulfocostunolide A is a guaiane-type sesquiterpene lactone with an unusual sulfonic acid group
Biochemical Pathways
Sesquiterpene lactones, in general, are known to interfere with various cellular processes, including the inhibition of transcription factor nf-kb, which plays a crucial role in immune and inflammatory responses .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
Many sesquiterpene lactones are known to have anti-inflammatory, anti-microbial, and anti-cancer effects
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds
Biochemische Analyse
Biochemical Properties
The biochemical properties of Sulfocostunolide A are not yet fully understood due to limited research. It is known that this compound interacts with various biomolecules in the body. The nature of these interactions is largely dependent on the unique structure of this compound, particularly its unusual sulfonic acid group .
Cellular Effects
Preliminary studies suggest that it may have potential therapeutic applications due to its bioactive properties
Eigenschaften
IUPAC Name |
[(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12-,13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMFDGIKYVJPL-PEDHHIEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@H]2[C@@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00780092 |
Source


|
| Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016983-51-9 |
Source


|
| Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is unique about the structure of Sulfocostunolide A compared to other guaianolides?
A1: this compound, a guaiane-type sesquiterpene lactone, possesses a unique structural feature: a sulfonic acid group. This differentiates it from other typical guaianolides. This compound was first isolated from the roots of Saussurea lappa [].
Q2: Besides Saussurea lappa, are there other known natural sources of this compound?
A2: While this compound was initially discovered in Saussurea lappa [], research indicates its presence in another plant, Dolomiaea souliei []. This finding suggests potential alternative sources for this unique compound.
Q3: What research gaps currently exist regarding this compound?
A3: While the isolation and structural characterization of this compound have been achieved [, ], there is a significant lack of information regarding its biological activity, mechanism of action, and potential therapeutic applications. Further research is needed to explore these aspects and determine its potential value in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)
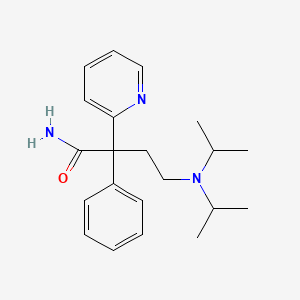


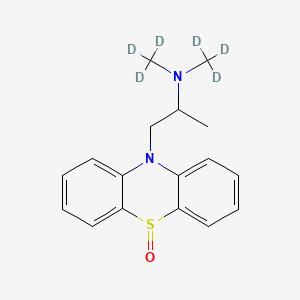
![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

